molecular formula C13H20N2 B13299654 N-(Cyclohexylmethyl)-2-methylpyridin-3-amine

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine

Cat. No.: B13299654
M. Wt: 204.31 g/mol
InChI Key: DIYVLLZNRNSIKQ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of nitrogen-containing heterocycles This compound is characterized by a pyridine ring substituted with a cyclohexylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-methylpyridin-3-amine typically involves the alkylation of 2-methylpyridin-3-amine with cyclohexylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexylmethyl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be further functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses.

Comparison with Similar Compounds

N-(Cyclohexylmethyl)-2-methylpyridin-3-amine can be compared with other similar compounds, such as:

    N-(Cyclohexylmethyl)pyridin-2-amine: Similar structure but lacks the methyl group on the pyridine ring.

    N-(Cyclohexylmethyl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyridine ring.

    2-(Trimethylsilyl)ethynyl)pyridin-3-amine: Features a trimethylsilyl group instead of a cyclohexylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h5,8-9,12,15H,2-4,6-7,10H2,1H3

InChI Key

DIYVLLZNRNSIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2CCCCC2

Origin of Product

United States

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